molecular formula C22H33Cl2N3O4S B14564425 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine CAS No. 61852-89-9

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine

Cat. No.: B14564425
CAS No.: 61852-89-9
M. Wt: 506.5 g/mol
InChI Key: MCJMTARMCWUXDV-UYAOXDASSA-N
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Description

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine is a synthetic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of phenylalanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties.

Properties

CAS No.

61852-89-9

Molecular Formula

C22H33Cl2N3O4S

Molecular Weight

506.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(21(29)25-18(22(30)31)8-13-32-3)26-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,29)(H,26,28)(H,30,31)/t18-,20-/m1/s1

InChI Key

MCJMTARMCWUXDV-UYAOXDASSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine involves multiple steps. The starting material, 4-aminobenzoic acid, undergoes methyl esterification followed by the addition of two 2-hydroxyethyl groups using ethylene oxide. The intermediate is then treated with acetyl chloride and methanol, followed by POCl3 in toluene, and finally, concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a bis(2-hydroxyethyl)amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through alkylation. The bis(2-chloroethyl)amino group forms covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia and lymphomas.

    Melphalan: Another alkylating agent used in the treatment of multiple myeloma and ovarian cancer.

    Sarcolysine: A phenylalanine derivative with antitumor activity

Uniqueness

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of the valyl and methionine residues. This combination enhances its potential as a targeted anticancer agent.

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